![molecular formula C23H15Cl2IN2O2 B2726203 [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone CAS No. 477712-60-0](/img/structure/B2726203.png)

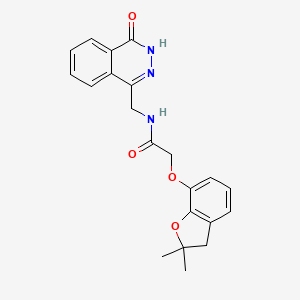

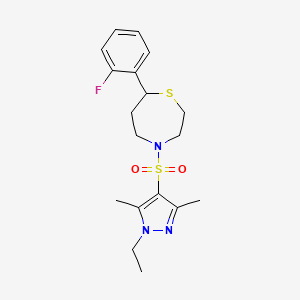

[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .

Chemical Reactions Analysis

Pyrazole compounds are known to undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, oxidation and reduction reactions, and various types of cycloaddition reactions .

Scientific Research Applications

Environmental Impact and Toxicology

One study reviews the occurrences, toxicities, and ecological risks of benzophenone-3 (BP-3), a component of organic sunscreen products, highlighting concerns about its widespread use and potential environmental impact due to its lipophilic, photostable, and bioaccumulative properties (Kim & Choi, 2014). This paper underscores the importance of understanding the environmental fate and biological effects of synthetic organic compounds.

Pharmacological Properties

Research on osthole, a natural product with neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities, demonstrates the potential of organic compounds for developing multitarget alternative medicines (Zhang et al., 2015). This could suggest avenues for exploring the pharmacological applications of the compound .

Chemical Synthesis and Applications

A review on the synthesis of pyrazole heterocycles, mentioning their widespread biological activities, such as anticancer, analgesic, anti-inflammatory, and antiviral properties, provides insights into the significance of chemical synthesis and modification for enhancing biological activities of compounds like 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone (Dar & Shamsuzzaman, 2015).

Environmental Pollution and Remediation

Studies on environmental pollutants, such as alkylphenol ethoxylates and their degradation products, shed light on the challenges and strategies for dealing with persistent organic pollutants in the environment (Ying et al., 2002). This context may be relevant for understanding the environmental behavior of the compound if it were to enter natural ecosystems.

Mechanism of Action

Target of Action

Pyrazoles and dichlorophenyl compounds are known to interact with various biological targets. For instance, pyrazoles have been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of pyrazoles and dichlorophenyl compounds can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

These compounds can affect a variety of biochemical pathways, depending on their specific targets. For example, some pyrazoles have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of these compounds can be diverse, ranging from changes in cell signaling and gene expression to effects on cell growth and survival .

Future Directions

Properties

IUPAC Name |

[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2IN2O2/c24-18-7-4-17(21(25)13-18)14-30-20-3-1-2-16(12-20)22-10-11-28(27-22)23(29)15-5-8-19(26)9-6-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSSYTZKARUPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2726121.png)

![(E)-4-(Dimethylamino)-N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2726123.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)

![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2726126.png)

![1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2726132.png)

![2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2726141.png)

![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)